3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole
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Overview
Description
The compound “3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole” is an intriguing and versatile material with immense potential for scientific research. It belongs to the class of nitrogen-containing heterocyclic compounds known as triazoles . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazoles involves accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures . This paves the way for the construction of diverse novel bioactive molecules . For instance, the synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .Molecular Structure Analysis
Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles can accommodate a broad range of substituents around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Physical and Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Scientific Research Applications
Antifungal and Anticonvulsant Potential Another study synthesized derivatives of thiazolo[3,2-b][1,2,4]triazoles, akin to the 3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole, aiming for antifungal properties. Despite expectations, these compounds displayed poor antifungal activity. However, they were identified as potential anticonvulsant candidates, showing effectiveness against seizures in mice (Erol et al., 1995).
Anticancer and Antioxidant Properties
Potential Anticancer and Antioxidant Agents A synthesis study highlighted the creation of various heterocyclic compounds, including derivatives of 1,2,4-triazine, with a focus on their anticancer and antioxidant capabilities. Among these, a particular compound displayed moderate anti-proliferation potential against cancer cell lines and exhibited higher antioxidant activity than well-known reference antioxidants (Bekircan et al., 2005).
Synthesis and Bioactivity
Synthesis and Bioactivity of 1,2,4-Triazole Derivatives Research into the synthesis and bioactivity of various heterocyclic compounds, including those structurally related to this compound, highlighted their potential in medicinal chemistry. These compounds have been evaluated for antibacterial, antifungal, and even antitubercular activities (Shiradkar & Kale, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-butyl-1-phenyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-3-13-18(14-9-5-4-6-10-14)20-19-17-21(18)15-11-7-8-12-16(15)22-17/h4-12,20H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHNKNMHOQWWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(NN=C2N1C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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